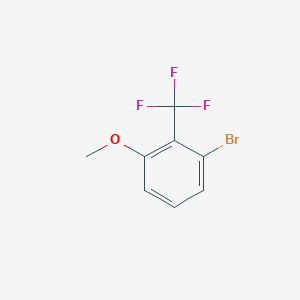

1-Bromo-3-methoxy-2-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCZJLDFAFIEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-25-1 | |

| Record name | 2-Bromo-6-methoxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene: A Predictive and Comparative Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the predicted physicochemical properties, spectroscopic characteristics, and potential reactivity of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene. Due to a notable absence of direct experimental data for this specific isomer in peer-reviewed literature and chemical databases, this guide employs a predictive and comparative methodology. By analyzing data from structurally related isomers and leveraging established principles of physical organic chemistry, we present a reasoned estimation of the compound's characteristics to support research and development activities.

Molecular Structure and Key Features

This compound possesses a unique substitution pattern on the benzene ring that is anticipated to significantly influence its physical and chemical behavior. The presence of a bulky and strongly electron-withdrawing trifluoromethyl group ortho to a methoxy group, and meta to a bromine atom, creates a sterically hindered and electronically complex environment.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties: A Comparative Approach

| Property | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | Predicted: this compound |

| Molecular Formula | C8H6BrF3O[1] | C8H6BrF3O[2][3][4] | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol [1] | 255.04 g/mol [4] | ~255.04 g/mol |

| Boiling Point | Not available | Not available | Predicted to be in the range of 200-220 °C at 760 mmHg |

| Density | Not available | Not available | Predicted to be around 1.6 g/cm³ |

| Solubility | Insoluble in water; Soluble in common organic solvents[5] | Not available | Predicted to be insoluble in water and soluble in organic solvents |

Rationale for Predictions:

-

Boiling Point: The presence of polar functional groups (methoxy and trifluoromethyl) and a halogen will result in a relatively high boiling point. The ortho-substitution in the target molecule may lead to intramolecular interactions that could slightly alter its boiling point compared to other isomers.

-

Density: Halogenated and fluorinated aromatic compounds typically have densities significantly greater than water. The predicted density is in line with related structures.

-

Solubility: The hydrophobic benzene ring and trifluoromethyl group, along with the bromine atom, are expected to make the compound immiscible with water. It is anticipated to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.[5]

Spectroscopic Profile: An Educated Forecast

While experimental spectra for this compound are not published, we can predict the key features of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on the known spectral characteristics of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

-

Aromatic Protons (δ 7.0-7.8 ppm): The three protons on the benzene ring will likely appear as complex multiplets due to spin-spin coupling. The electron-withdrawing effects of the bromine and trifluoromethyl groups and the electron-donating effect of the methoxy group will influence their chemical shifts.

-

Methoxy Protons (δ 3.8-4.0 ppm): A singlet corresponding to the three protons of the methoxy group is expected in this region.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbons attached to the substituents will have characteristic chemical shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Methoxy Carbon (δ 55-60 ppm): A single peak corresponding to the methoxy carbon is anticipated.

Predicted IR Spectrum

The infrared spectrum will reveal the presence of the key functional groups.

-

C-O Stretching (Aromatic Ether): A strong absorption band is expected in the region of 1200-1300 cm⁻¹ due to the asymmetric C-O-C stretch of the aryl alkyl ether.[6][7] A weaker symmetric stretch may be observed around 1040 cm⁻¹.[7]

-

C-F Stretching (Trifluoromethyl Group): Strong, broad absorption bands are characteristic of the C-F stretching vibrations of the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region.[8]

-

C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Caption: Predicted key IR absorption regions for this compound.

Synthesis and Reactivity Insights

Potential Synthetic Pathways

While a specific, optimized synthesis for this compound is not documented, plausible synthetic routes can be proposed based on established methodologies for related compounds.

A likely approach would involve the bromination of a suitable precursor, such as 2-methoxy-1-(trifluoromethyl)benzene. The directing effects of the methoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would need to be carefully considered to achieve the desired regioselectivity. Electrophilic bromination using agents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid could be explored.

Caption: A plausible synthetic approach to this compound.

Predicted Reactivity

The reactivity of this compound will be governed by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group will activate the benzene ring towards nucleophilic aromatic substitution, although the position of the bromine atom is not optimally activated.

-

Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents.

-

Ether Cleavage: The methoxy group may be susceptible to cleavage under harsh acidic conditions (e.g., HBr, HI).

Safety and Handling

As with any halogenated and fluorinated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is expected to be an irritant to the skin, eyes, and respiratory system.[1]

Conclusion and Future Directions

This compound represents a potentially valuable building block in medicinal chemistry and materials science. This guide provides a foundational, albeit predictive, understanding of its physicochemical properties and reactivity. Experimental validation of these predicted characteristics is a crucial next step for its effective utilization in research and development. Further studies to elucidate its spectroscopic properties, optimize its synthesis, and explore its reactivity profile are highly encouraged.

References

Sources

- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. PubChemLite - 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 4. biocompare.com [biocompare.com]

- 5. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 8. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene

CAS Number: 914635-64-6

This technical guide provides a comprehensive overview of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science. This document delves into the compound's physicochemical properties, synthesis methodologies, spectral characterization, and its applications as a versatile building block in modern organic synthesis.

Introduction and Significance

This compound, also known by its alternative IUPAC name 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, is a substituted aromatic hydrocarbon. Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group, and a trifluoromethyl group. The unique electronic properties conferred by these substituents make it a valuable intermediate in the synthesis of complex organic molecules.

The trifluoromethyl group (-CF3) is a key feature, known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in drug discovery programs.[1] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of this trifluoromethylated phenyl moiety into larger molecular scaffolds. The methoxy group (-OCH3) further modulates the electronic and steric environment of the benzene ring, influencing its reactivity and the properties of its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 914635-64-6 | PubChem[2] |

| Molecular Formula | C8H6BrF3O | PubChem[2] |

| Molecular Weight | 255.03 g/mol | PubChem[2] |

| Appearance | Solid or semi-solid | Sigma-Aldrich |

| Purity | Typically ≥95% | GLR Innovations |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic disconnections. A plausible and commonly employed strategy involves the introduction of the bromine and trifluoromethyl groups onto a methoxybenzene precursor. The following represents a generalized synthetic workflow, drawing upon established methods for bromination and trifluoromethylation of aromatic systems.

Conceptual Synthetic Pathway

A logical synthetic route would involve the trifluoromethylation of a substituted anisole derivative followed by a regioselective bromination, or vice-versa. The directing effects of the substituents on the aromatic ring are critical in determining the feasibility and outcome of each step.

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol: Bromination of 3-Methoxybenzotrifluoride

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

-

3-Methoxybenzotrifluoride

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzotrifluoride (1.0 eq) in dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) in portions.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. The aromatic protons will likely appear as multiplets in the range of δ 7.0-7.8 ppm, with coupling patterns influenced by the substitution pattern. The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Development and Organic Synthesis

The unique combination of functional groups in this compound makes it a highly valuable building block in the synthesis of pharmaceuticals and other advanced materials.[3]

Role in Medicinal Chemistry

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the in vivo half-life of a drug.

-

Increased Lipophilicity: This can improve membrane permeability and cellular uptake.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

Utility in Cross-Coupling Reactions

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for constructing biaryl structures, which are prevalent in many biologically active compounds.[4][5]

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a widely used method for the synthesis of arylamines, which are important pharmacophores.[6][7]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal and materials chemistry. Its unique substitution pattern provides a strategic platform for the introduction of a trifluoromethylated phenyl moiety into a wide range of molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel and functional molecules.

References

- Supporting Information for a scientific publication. (Note: A specific citation cannot be provided as the initial search did not yield a direct publication with the synthesis of this exact isomer).

- The Role of 3-Bromo-4-fluorobenzotrifluoride in Pharmaceutical Synthesis. (2024).

- Supporting Information for a public

- Wikipedia.

- Chemistry LibreTexts.

- The Versatility of 2-Bromobenzotrifluoride: From Pharmaceuticals to Specialty Materials. (2025).

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).

- Supporting Information for a public

- Buchwald-Hartwig Amination Reaction | Prepare for G

- Supporting Information for a public

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal.

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum. ChemicalBook.

- The Essential Role of 2-Bromobenzotrifluoride in Modern Synthesis. (2025).

- PubChem. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene.

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem.

- Sigma-Aldrich. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene.

- Alexis Paskach–Understanding the Suzuki-Miyaura (SM)

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- NIST WebBook. Benzene, 1-bromo-2-(trifluoromethyl)-.

- 2a biotech. 2-BROMO-1-METHOXY-3-(TRIFLUOROMETHYL)BENZENE.

- Sigma-Aldrich. 1-bromo-3-methoxy benzene.

- GLR Innov

- SpectraBase. 1-Bromo-4-(trifluoromethoxy)benzene.

- The role of fluorine in medicinal chemistry | Request PDF.

- Current and emerging applications of fluorine in medicinal chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical predictions based on physicochemical properties and outlines a robust experimental framework for its empirical determination in various organic solvents. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for their work.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility can hinder the transition of a promising compound from discovery to a viable therapeutic, creating challenges in formulation and bioavailability.[1][2] this compound, a substituted aromatic compound, presents a unique combination of functional groups that dictate its interaction with various solvents. Understanding its solubility profile is therefore a crucial first step in its evaluation as a potential drug candidate or intermediate.

While specific experimental solubility data for this compound is not extensively available in public literature, this guide establishes a framework for its prediction and experimental validation.

Physicochemical Properties and Solubility Predictions

The molecular structure of this compound provides significant insight into its expected solubility. A detailed examination of its constituent parts allows for a reasoned prediction of its behavior in a range of organic solvents.

| Property | Predicted/Inferred Value | Impact on Solubility |

| Molecular Weight | ~255.03 g/mol [3][4] | Higher molecular weight can sometimes negatively impact solubility. |

| Polarity | Moderately polar to nonpolar | The molecule possesses a polar ether group (-OCH3) and electronegative bromine and trifluoromethyl groups, but the overall benzene backbone is nonpolar. This suggests solubility in a range of solvents. |

| Hydrogen Bonding | Limited hydrogen bond accepting capability (oxygen atom) | The lack of hydrogen bond donating groups will limit solubility in highly protic solvents like water, but the ether oxygen can interact with protic organic solvents. |

| Key Functional Groups | Bromo, Methoxy, Trifluoromethyl, Benzene ring | The trifluoromethyl group is highly lipophilic, favoring solubility in nonpolar solvents. The methoxy group adds some polarity. The bromine atom also contributes to lipophilicity. |

Based on these properties, we can predict the solubility of this compound in various classes of organic solvents:

-

High Solubility Predicted in:

-

Chlorinated Solvents: Dichloromethane, Chloroform. The compound's polarity and the solvent's ability to engage in dipole-dipole interactions suggest good miscibility.

-

Ethers: Diethyl ether, Tetrahydrofuran (THF). The "like-dissolves-like" principle suggests strong solubility due to the shared ether functional group.

-

Aromatic Solvents: Toluene, Benzene. The benzene ring of the solute will interact favorably with these nonpolar aromatic solvents.

-

-

Moderate Solubility Predicted in:

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK). These polar aprotic solvents should effectively solvate the compound.

-

Esters: Ethyl acetate. Similar in polarity to ketones, it is expected to be a good solvent.

-

-

Lower Solubility Predicted in:

-

Alcohols: Methanol, Ethanol. While some interaction is possible through the methoxy group, the overall lipophilicity of the molecule may limit high solubility in these more polar, protic solvents.

-

Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). While often used to dissolve difficult compounds, the high polarity of these solvents might not be optimal for this moderately polar/nonpolar compound.[1]

-

Nonpolar Alkanes: Hexane, Heptane. The polarity introduced by the methoxy and trifluoromethyl groups may limit solubility in purely nonpolar aliphatic solvents.

-

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. Thermodynamic solubility, which measures the maximum concentration of a compound in a solvent at equilibrium, is a critical parameter.[1][5] The following protocol outlines a reliable method for its determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The process for determining thermodynamic solubility involves saturating a solvent with the compound, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Dichloromethane | Chlorinated | High | To be determined |

| Tetrahydrofuran | Ether | High | To be determined |

| Toluene | Aromatic | High | To be determined |

| Acetone | Ketone | Moderate | To be determined |

| Ethyl Acetate | Ester | Moderate | To be determined |

| Ethanol | Alcohol | Lower | To be determined |

| Hexane | Alkane | Lower | To be determined |

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. The true solubility, a critical parameter for drug development, must be determined empirically. The detailed protocol provided in this guide offers a robust and reliable method for generating this essential data. By combining theoretical predictions with rigorous experimental validation, researchers can effectively characterize the solubility of this and other novel compounds, facilitating informed decisions in the pharmaceutical development pipeline.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution. [Link]

-

Various Authors. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775304, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5). Retrieved from Cheméo. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26985577, 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. Retrieved from PubChem. [Link]

-

Pawar, P. et al. (2013, February 15). Solubility Determination in Drug Discovery and Development. Retrieved from SlideShare. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

1-Bromo-3-methoxy-2-(trifluoromethyl)benzene: A Strategic Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. This guide delves into the multifaceted potential of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene, a uniquely substituted aromatic scaffold. We will explore its intrinsic physicochemical properties and how the interplay between the bromo, methoxy, and trifluoromethyl substituents offers a powerful toolkit for researchers and drug development professionals. This whitepaper will provide an in-depth analysis of its reactivity, potential synthetic applications, and its role in modulating critical drug-like properties, thereby establishing its significance as a high-value building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The introduction of fluorine and fluorinated groups into drug candidates is a widely adopted strategy to enhance pharmacological profiles.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[2][3][4] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[2] When combined with other carefully selected functional groups on an aromatic ring, the resulting scaffold can offer a unique combination of reactivity and property modulation. This guide focuses on the potential of this compound, a building block that strategically positions a trifluoromethyl group adjacent to a methoxy group and a bromine atom, creating a platform for diverse chemical transformations and property optimization in drug design.

Physicochemical Properties and Their Implications in Drug Design

The unique substitution pattern of this compound imparts a distinct set of physicochemical properties that are highly advantageous in medicinal chemistry. The interplay of the three substituents—bromo, methoxy, and trifluoromethyl—creates a nuanced electronic and steric environment that can be leveraged to fine-tune the properties of a lead compound.

The Trifluoromethyl Group: A "Super-Methyl"

The trifluoromethyl group is often referred to as a "super-methyl" due to its similar size but vastly different electronic properties.[2] Its key contributions include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[2] This can lead to a longer drug half-life and reduced dosing frequency.

-

Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[2] This property is crucial for targeting intracellular proteins or the central nervous system.

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 group can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms, influencing a compound's ionization state at physiological pH and thereby affecting its solubility and target interactions.[3]

The Methoxy Group: A Versatile Modulator

The methoxy group, while seemingly simple, offers a range of benefits in drug design:[5][6][7][8]

-

Improved Physicochemical Properties: It can enhance ligand-target binding, and favorably influence ADME parameters.[5][8]

-

Metabolic Considerations: While the methoxy group can be a site of metabolic O-demethylation, its strategic placement next to the bulky trifluoromethyl group in this compound may offer some steric shielding, potentially improving metabolic stability.[6]

The Bromo Group: A Handle for Synthetic Elaboration

The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies and the construction of complex molecular architectures.

| Property | Influence of -CF3 Group | Influence of -OCH3 Group | Influence of -Br Atom |

| Lipophilicity | Increases | Generally neutral to slightly lipophilic | Increases |

| Metabolic Stability | High | Potential for O-demethylation | Stable |

| Electronic Effect | Strong electron-withdrawing | Electron-donating (resonance), electron-withdrawing (inductive) | Weakly deactivating, ortho-para directing |

| Synthetic Utility | Generally stable | Can direct electrophilic substitution | Excellent handle for cross-coupling |

Table 1. Summary of the influence of each substituent on key molecular properties.

Synthetic Accessibility and Reactivity

The utility of a building block is intrinsically linked to its synthetic accessibility and predictable reactivity. This compound can be synthesized through multi-step organic reactions, and its functional groups offer distinct and often orthogonal reactivity.

General Synthetic Strategies

-

Late-stage bromination of a 3-methoxy-2-(trifluoromethyl)benzene precursor.

-

Trifluoromethylation of a suitably substituted bromomethoxybenzene derivative.

-

Nucleophilic aromatic substitution or other functional group interconversions on a pre-functionalized benzene ring.

For instance, a plausible synthetic route could involve the bromination of a trifluoromethoxyaniline derivative followed by a deamination reaction.[10][11] The use of a brominating agent that releases an electrophilic Br+ in an acidic medium, such as N-bromosuccinimide (NBS), is often preferred to achieve high selectivity and yield.[10][11]

Reactivity and Synthetic Applications

The primary sites of reactivity on this compound are the bromine atom and the aromatic ring itself.

3.2.1. Cross-Coupling Reactions at the Bromine Position

The C-Br bond is a prime site for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[9]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.[9]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, a crucial step in the synthesis of many biologically active compounds.

-

Heck and Stille Couplings: Other valuable C-C bond-forming reactions with alkenes and organostannanes, respectively.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 10. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 11. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene

Introduction

1-Bromo-3-methoxy-2-(trifluoromethyl)benzene is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—imparts a nuanced reactivity profile that can be strategically exploited for the construction of complex molecular architectures. The bromine atom, positioned ortho to the bulky and electron-withdrawing trifluoromethyl group and meta to the methoxy group, is the primary handle for a variety of synthetic transformations.

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors. We will delve into the key factors governing its reactivity and provide practical, field-proven insights into its application in a range of important chemical transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and ortho-lithiation.

Molecular Structure and Electronic Profile

The reactivity of the C-Br bond in this compound is intricately influenced by the electronic and steric effects of its substituents.

-

Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ substituent at the ortho position significantly influences the electronic character of the aromatic ring. This strong inductive effect enhances the electrophilicity of the carbon atom bonded to the bromine, which can facilitate oxidative addition in palladium-catalyzed cross-coupling reactions. However, its considerable steric bulk presents a significant challenge, potentially hindering the approach of catalysts and reagents to the reaction center.

-

Methoxy Group (-OCH₃): The methoxy group at the meta position is a moderate electron-donating group through resonance. While its electronic influence on the C-Br bond is less pronounced than that of the ortho -CF₃ group, it can still modulate the overall electron density of the aromatic ring.

The interplay of these opposing electronic effects and the significant steric hindrance from the ortho-trifluoromethyl group are critical considerations in designing synthetic strategies involving this molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a viable, albeit challenging, substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For a sterically hindered substrate like this compound, the choice of catalyst, ligand, and reaction conditions is paramount to achieving good yields.

Causality Behind Experimental Choices: The primary hurdle in the Suzuki coupling of this substrate is the steric hindrance around the bromine atom, which can impede the oxidative addition step of the catalytic cycle. To overcome this, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition. The choice of a suitable base is also critical for the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methodologies for sterically hindered aryl bromides.[1]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

-

In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

-

Add the catalyst/ligand solution to the Schlenk flask.

-

Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Expected good to excellent |

| 2 | 2-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

Note: The yield for Entry 1 is an educated estimation based on the reactivity of similar sterically hindered aryl bromides. Actual yields may vary and optimization may be required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][2] The steric hindrance of this compound again presents a significant challenge.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the use of bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition of the sterically encumbered aryl bromide. The choice of base is also critical; a strong, non-nucleophilic base such as sodium tert-butoxide is typically used to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the amination of challenging aryl bromides.[3][4]

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired N-aryl morpholine.

Data Presentation:

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12-24 | Expected good |

| 2 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 98 |

Note: The yield for Entry 1 is an educated estimation. Optimization of ligand and temperature may be necessary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[5]

Causality Behind Experimental Choices: The standard Sonogashira conditions, employing a palladium catalyst, a copper(I) salt, and an amine base, are generally applicable. For sterically hindered substrates, a phosphine-free catalyst system or the use of more robust ligands may be beneficial to avoid catalyst deactivation. The amine base serves both as a base and as a solvent in many cases.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from standard Sonogashira coupling procedures.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

-

Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 60 | 6-12 | Expected moderate to good |

| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 95 |

Note: The yield for Entry 1 is an estimation. The use of a more active catalyst system may be necessary for higher yields.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound presents a significant challenge due to the electronic nature of the trifluoromethyl group.

Causality Behind Experimental Choices: The strong electron-withdrawing -CF₃ group can destabilize the adjacent carbanion that would be formed upon insertion of magnesium, making the Grignard reagent formation thermodynamically less favorable. Furthermore, the presence of the methoxy group could potentially lead to side reactions. To circumvent these issues, more reactive forms of magnesium (e.g., Rieke magnesium) or halogen-magnesium exchange reactions are often employed.

Experimental Protocol: Grignard Reagent Formation via Halogen-Magnesium Exchange

This protocol utilizes a halogen-magnesium exchange, which is often more reliable for challenging substrates.

Materials:

-

This compound

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C.

-

Slowly add a solution of isopropylmagnesium chloride (1.1 mmol, 1.1 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

The resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles.

Directed ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[6] In the case of this compound, the methoxy group can act as a directing group for lithiation.

Causality Behind Experimental Choices: The methoxy group is a known directing group for ortho-lithiation, coordinating to the alkyllithium reagent and directing deprotonation to the adjacent ortho position. However, the presence of the bromine atom introduces a competing pathway: lithium-halogen exchange. The outcome of the reaction will depend on the reaction conditions, particularly the temperature and the alkyllithium reagent used.

Experimental Protocol: Directed ortho-Lithiation and Quenching with an Electrophile

This protocol outlines a general procedure for the ortho-lithiation of a methoxy-substituted aromatic compound.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 mmol, 1.1 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., DMF, 1.2 mmol, 1.2 equiv.) and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Visualization of Reaction Mechanisms and Workflows

dot graph "Suzuki-Miyaura_Coupling_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

dot graph "Buchwald-Hartwig_Amination_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

} General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by a delicate balance of electronic and steric factors. The presence of the bulky, electron-withdrawing trifluoromethyl group ortho to the bromine atom presents both challenges and opportunities. While this steric hindrance can impede reactivity, it can be overcome with the judicious choice of modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands. The electronic activation provided by the trifluoromethyl group can be advantageous in oxidative addition steps of cross-coupling reactions.

This guide has provided a comprehensive overview of the key transformations involving the bromine atom of this molecule, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Grignard reagent formation and directed ortho-lithiation. The provided protocols, based on established methodologies for analogous systems, serve as a robust starting point for synthetic planning. As with any challenging substrate, empirical optimization of reaction conditions is crucial for achieving high yields and purity. A thorough understanding of the underlying mechanistic principles and the influence of the substituents, as outlined in this guide, will empower researchers to effectively utilize this compound in the synthesis of novel and complex molecular targets.

References

-

Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Grignard Reagent. Wikipedia. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

-

ortho metalation. Andrew G Myers Research Group. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

Sources

The Pivotal Role of the Trifluoromethyl Group in 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene: A Guide for Advanced Synthesis and Drug Discovery

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the role of the trifluoromethyl group within the specific molecular architecture of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene. We will dissect the profound influence of the CF₃ group on the molecule's electronic landscape, steric configuration, and subsequent chemical reactivity. This analysis extends to its synergistic and antagonistic interactions with the adjacent bromo and methoxy substituents. By elucidating these core principles, this whitepaper serves as a technical resource for researchers and drug development professionals, offering field-proven insights into leveraging this versatile chemical scaffold for the synthesis of novel bioactive compounds and advanced materials.

Introduction: The Trifluoromethyl Group as a "Superstituent"

The introduction of fluorine into organic molecules can dramatically alter their chemical and biological properties.[2] Among fluorinated motifs, the trifluoromethyl group stands out for its unique and powerful combination of attributes, earning it a special place in the synthetic chemist's toolkit.[3]

The Unique Physicochemical Profile of the CF₃ Group

The trifluoromethyl group imparts a suite of desirable properties that are critical in the design of modern pharmaceuticals and agrochemicals.[4]

-

Potent Electron-Withdrawing Nature: Due to the high electronegativity of the three fluorine atoms, the CF₃ group is a strong electron-withdrawing substituent.[5][6] This significantly modulates the electron density of the aromatic ring, influencing the molecule's pKa, reactivity, and potential for intermolecular interactions.[4][7]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[4][8] This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[1][8] This stability can prolong a drug's half-life, leading to improved patient compliance and a better therapeutic window.[8]

-

Increased Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity (solubility in fats and non-polar environments), as quantified by a Hansch π value of +0.88.[3][5] This property is crucial for enhancing a drug's ability to permeate cell membranes, improving absorption, distribution, and bioavailability.[8][9]

-

Bioisosteric Mimicry: The trifluoromethyl group is often employed as a bioisostere for other groups like methyl or chlorine.[10] This allows for the fine-tuning of steric and electronic properties to optimize a lead compound's interaction with its biological target.[10]

The Subject Molecule: this compound

The subject of this guide, this compound, presents a fascinating case study. It features the powerful CF₃ group positioned ortho to both a bromine atom and a methoxy group. This specific arrangement creates a complex interplay of electronic and steric effects that dictate the molecule's overall character and synthetic utility. Understanding the dominant role of the CF₃ group in this context is paramount for predicting its behavior and harnessing its potential.

Synergistic and Antagonistic Substituent Effects

The chemical personality of this compound is not defined by its substituents in isolation, but by their collective interactions. The CF₃ group, by virtue of its potent electronic and steric nature, is the chief architect of these interactions.

Electronic Profile Analysis: An Inductive and Resonance Tug-of-War

The electron density of the benzene ring is pulled and pushed by the three distinct substituents, with the CF₃ group exerting the most powerful influence.

-

Trifluoromethyl Group (-CF₃): Strongly electron-withdrawing primarily through a negative inductive effect (-I). It deactivates the ring towards electrophilic attack and is a meta-director.[11]

-

Methoxy Group (-OCH₃): Electron-donating through a positive resonance effect (+M) and weakly electron-withdrawing through a negative inductive effect (-I). The resonance effect is dominant, making it an activating group and an ortho, para-director.

-

Bromine Atom (-Br): Weakly deactivating. It is electron-withdrawing through its inductive effect (-I) but weakly electron-donating via resonance (+M). The inductive effect prevails, yet it still directs incoming electrophiles to the ortho and para positions.[12]

In this specific molecule, the powerful inductive withdrawal of the CF₃ group at C2, combined with the withdrawal from the bromine at C1, renders the aromatic ring electron-deficient. The methoxy group at C3 partially counteracts this deactivation by donating electron density into the ring. This electronic "tug-of-war" is key to understanding the molecule's reactivity.

Caption: Inductive vs. Resonance Effects on the Ring.

Steric Architecture: The Ortho-CF₃ Imposition

The trifluoromethyl group is significantly bulkier than a methyl group.[3] Its placement at the C2 position creates a crowded steric environment around the C1-Br and C3-OCH₃ bonds. This steric hindrance has critical consequences:

-

Conformational Restriction: It can restrict the free rotation of the methoxy group.

-

Reagent Accessibility: It shields the C1 and C3 positions, potentially hindering the approach of bulky reagents or catalysts. This steric blocking is a crucial factor in predicting regioselectivity in substitution reactions.[13]

Directing Reactivity: The CF₃ Group as a Molecular "Traffic Cop"

The combined electronic and steric properties governed by the CF₃ group precisely control the molecule's reactivity, making it a valuable and predictable synthetic intermediate.

Electrophilic Aromatic Substitution (EAS)

Despite the overall deactivation of the ring, EAS can be forced under harsh conditions. The regiochemical outcome is a consensus of the directing effects:

-

-OCH₃ group directs: ortho (C2, C4) and para (C6).

-

-CF₃ group directs: meta (C4, C6).

-

-Br group directs: ortho (C2) and para (C5).

The C2 position is sterically blocked by the CF₃ group itself. Therefore, the directing vectors converge strongly on positions C4 and C6 . Of these two, C6 is generally favored as it is sterically less encumbered than C4, which is adjacent to the methoxy group.

Caption: Predicted Workflow for Electrophilic Aromatic Substitution.

Protocol 3.1: Hypothetical Nitration of this compound

This protocol is a representative methodology based on standard procedures for the nitration of deactivated aromatic rings. Substrate-specific optimization is required.

-

Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.5 mL) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve this compound (1.0 g, 3.69 mmol) in a minimal amount of concentrated sulfuric acid and cool to 0 °C. Add this solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice (50 g). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to separate the 4-nitro and 6-nitro isomers.

Metal-Catalyzed Cross-Coupling Reactions

The C1-Br bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via transition metal catalysis. The ortho-CF₃ group plays a significant role here, as its steric bulk and electronic pull can influence the kinetics of oxidative addition to the palladium (or other metal) catalyst. While potentially slowing the reaction, this can also offer advantages in controlling selectivity in more complex systems.

Protocol 3.2: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling the title compound with an arylboronic acid.

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio) or dioxane/water.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using TLC or GC-MS until the starting bromide is consumed (typically 4-24 hours).

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The unique combination of properties imparted by the trifluoromethyl group makes this compound a highly valuable building block.

A Scaffold for Bioactive Molecules

Drug development professionals can leverage this scaffold to introduce a metabolically robust, lipophilic, and strongly electron-withdrawing center into a target molecule. These properties can lead to significant improvements in a drug candidate's profile.

| Property Influenced by CF₃ Group | Consequence in Drug Design | Citation(s) |

| Metabolic Stability | Increased drug half-life, reduced dosage frequency. | [1][5][8] |

| Lipophilicity | Enhanced membrane permeability, improved bioavailability. | [3][5][8] |

| Binding Affinity | Strong electron-withdrawing nature can alter interactions (e.g., H-bonding) with protein targets, potentially increasing potency. | [5][8][14] |

| pKa Modulation | Can alter the ionization state of nearby functional groups, affecting solubility and target engagement. | [4][10] |

Utility in Advanced Materials

In materials science, the introduction of CF₃ groups can significantly alter the electronic properties of organic compounds.[6] The high thermal and chemical stability of trifluoromethylated aromatics makes them suitable for creating robust materials for applications such as organic electronics.[15] The title compound can serve as an intermediate for synthesizing complex molecules used in these advanced applications.[16]

Conclusion: A Summary of Influence

The trifluoromethyl group in this compound is far more than a simple substituent; it is the dominant controlling element of the molecule's chemical identity. It profoundly deactivates the aromatic ring through its inductive effect, dictates the regioselectivity of substitution reactions through a combination of electronic and steric pressures, and provides a handle for introducing metabolically robust, lipophilic characteristics essential for modern drug design. By understanding and anticipating the powerful influence of the CF₃ group, researchers can effectively utilize this and similar scaffolds to build complex, high-value molecules with precisely engineered properties.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Essential Role of Trifluoromethylated Aromatics in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central. [Link]

-

Electron distribution in trifluoromethylbenzenes. Electron donation by the trifluoromethyl group. American Chemical Society. [Link]

-

What is more withdrawing: a single CF3 on benzene or three fluorines on benzene? Reddit. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 13. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene () for sale [vulcanchem.com]

A Senior Application Scientist's Guide to 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

1-Bromo-3-methoxy-2-(trifluoromethyl)benzene, with CAS Number 1214345-25-1, is a substituted aromatic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, a methoxy group, and an electron-withdrawing trifluoromethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective transformations, making it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the commercial suppliers, technical specifications, safety and handling protocols, and potential applications of this important synthetic intermediate.

Commercial Availability and Supplier Specifications

This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95% or higher. The table below provides a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Purity | Physical Form |

| [1] | 1214345-25-1 | C₈H₆BrF₃O | Varies | Not Specified |

| [2] | 1214345-25-1 | C₈H₆BrF₃O | ≥95% | Colorless to yellow liquid |

| 1214345-25-1 | C₈H₆BrF₃O | Not Specified | Not Specified | |

| [3] | 1214345-25-1 | C₈H₆BrF₃O | Not Specified | Not Specified |

It is imperative for researchers to obtain and consult the Certificate of Analysis (CoA) from the supplier for lot-specific data on purity and other quality control parameters before use.

Physicochemical Properties and Spectroscopic Data

While a comprehensive, publicly available technical data sheet with all physical and chemical properties for this compound is not readily found, some key properties can be inferred from supplier information and data for structurally similar compounds.

-

Molecular Weight: 255.03 g/mol [3]

-

Physical Form: Colorless to yellow liquid

Due to the lack of specific published spectroscopic data for this compound, researchers should perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the material upon receipt.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) is the primary source of this information.

Hazard Identification (Based on GHS classifications for related compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields or goggles.

-

Chemical-resistant gloves (e.g., nitrile rubber).

-

A lab coat or other protective clothing.

-

Use in a well-ventilated area or with a fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthetic Utility and Experimental Protocols

The synthetic utility of this compound lies in its potential to undergo a variety of cross-coupling reactions, leveraging the reactivity of the aryl bromide. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, making it an interesting substrate for reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Below are illustrative, field-proven protocols for these key transformations, adapted for this compound based on established methodologies for similar aryl bromides.

Illustrative Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous toluene

-

Anhydrous methanol

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, dissolve the palladium(II) acetate and SPhos in anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask.

-

Add a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v).

-